molecular formula C16H17N3O2 B14017614 3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL

3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B14017614
M. Wt: 283.32 g/mol
InChI Key: UPWMTYYFAKLZBD-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The reaction mixture is then subjected to cyclization under acidic conditions to form the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H17N3O2/c1-9-7-12(21-4)5-6-13(9)15-11(3)18-19-14(20)8-10(2)17-16(15)19/h5-8,18H,1-4H3

InChI Key

UPWMTYYFAKLZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=C(C=C(C=C3)OC)C

Origin of Product

United States

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